molecular formula C12H11NO3 B8596599 Methyl 2-cyano-4-oxo-4-phenylbutanoate

Methyl 2-cyano-4-oxo-4-phenylbutanoate

Katalognummer: B8596599
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: VXSHMVBFZUGTOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyano-4-oxo-4-phenylbutanoate ( 22984-73-2) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 12 H 11 NO 3 and a molecular weight of 217.22 g/mol, this compound serves as a valuable multifunctional synthetic intermediate in organic and medicinal chemistry . The structure of Methyl 2-cyano-4-oxo-4-phenylbutanoate features several reactive sites, including a cyano group, a ketone, and an ester functionality. This combination makes it a highly versatile building block for the construction of more complex molecules. Its key research applications include serving as a precursor in the synthesis of pharmaceutically relevant compounds and its use in methodological studies for developing new synthetic transformations, particularly those catalyzed by organocatalysts like L-proline . Compounds with the 4-oxo-4-phenylbutanoate core are frequently investigated as intermediates for active pharmaceutical ingredients, highlighting the value of this scaffold in drug discovery . Attention: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

methyl 2-cyano-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)10(8-13)7-11(14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI-Schlüssel

VXSHMVBFZUGTOW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C#N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of Methyl 2-cyano-4-oxo-4-phenylbutanoate primarily differ in ester substituents or aromatic ring modifications. Below is a comparative analysis based on available data:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-cyano-4-oxo-4-phenylbutanoate C₁₂H₁₁NO₃ 229.22 Methyl ester, phenyl group
Ethyl 2-cyano-4-oxo-4-phenylbutanoate C₁₃H₁₃NO₃ 231.25 Ethyl ester, phenyl group
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate C₁₄H₁₅NO₄ 261.27 Ethyl ester, 4-methoxyphenyl group

Key Observations:

  • Ester Group Influence : Replacing the methyl ester with ethyl (as in ) increases molecular weight by ~2 g/mol and may marginally alter solubility or lipophilicity. Ethyl esters often exhibit lower volatility compared to methyl esters due to increased chain length.
  • This substitution also increases molecular weight by 30 g/mol compared to the ethyl analog .

Reactivity and Functional Group Interactions

  • Cyano Group: All three compounds retain the cyano group, which can participate in nucleophilic additions or serve as a nitrile precursor in hydrolysis reactions.
  • Ketone Moiety: The 4-oxo group is common across analogs, enabling keto-enol tautomerism or serving as a site for condensation reactions.
  • Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects, which could influence the compound’s stability in synthetic pathways.

Limitations in Available Data

Critical physical properties (e.g., density, boiling/melting points, solubility) are absent for Methyl 2-cyano-4-oxo-4-phenylbutanoate and its analogs in the provided evidence. For instance:

  • Ethyl 2-cyano-4-oxo-4-phenylbutanoate lacks reported melting or boiling points.
  • The 4-methoxyphenyl derivative also lacks density and thermal stability data, limiting direct comparisons.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

In a typical procedure, methyl cyanoacetate (1.0 eq) and acetophenone (1.2 eq) are refluxed in ethanol with piperidine as a catalyst. The enolate of methyl cyanoacetate attacks the electrophilic carbonyl of acetophenone, forming a β-keto-ester intermediate. Acidic workup induces dehydration, producing methyl 2-cyano-4-oxo-4-phenylbut-2-enoate, which is reduced using Pd/C under hydrogen to yield the saturated product.

Key Parameters:

  • Catalyst : Piperidine (5 mol%) or L-proline (10 mol%) for asymmetric induction.

  • Solvent : Ethanol or toluene at 80–100°C.

  • Yield : 60–75%, depending on the steric and electronic effects of substituents.

Reformatsky Reaction with Cyano-Substituted Reagents

The Reformatsky reaction offers an alternative pathway by coupling zinc-generated enolates with ketones. Using methyl α-bromo-cyanoacetate as the Reformatsky reagent, this method avoids the need for strong bases and enables milder conditions.

Experimental Protocol

Zinc dust is activated with iodine in dry THF, followed by addition of methyl α-bromo-cyanoacetate. The resulting zinc enolate is reacted with acetophenone at 0–5°C, yielding a β-hydroxy ester intermediate. Dehydration with acetic anhydride furnishes the target compound.

Performance Metrics:

  • Reaction Time : 8–12 hours.

  • Yield : 55–65%, limited by competing side reactions such as ester hydrolysis.

  • Stereoselectivity : Low (diastereomeric ratio ≤ 1.5:1) without chiral ligands.

Organocatalytic Asymmetric Synthesis

Organocatalysts like L-proline enable enantioselective synthesis of methyl 2-cyano-4-oxo-4-phenylbutanoate. This method, adapted from patent CN102503846B, employs a three-component reaction between acetophenone, methyl cyanoacetate, and a catalytic amine.

Case Study: L-Proline-Mediated Reaction

In ethanol at 25°C, L-proline (10 mol%) facilitates the condensation of acetophenone and methyl cyanoacetate over 72 hours. The reaction proceeds via a tandem enamine-iminium activation mechanism, achieving a 68% yield with an enantiomeric excess (ee) of 82%.

Advantages:

  • Mild Conditions : Ambient temperature and non-toxic solvent.

  • Scalability : Demonstrated at 100-g scale with consistent ee (>80%).

Cyanohydrin Formation and Esterification

A two-step strategy involves synthesizing 4-oxo-4-phenylbut-2-enenitrile via cyanohydrin formation from cinnamaldehyde, followed by esterification with methanol.

Stepwise Analysis:

  • Cyanohydrin Synthesis : Cinnamaldehyde reacts with HCN in the presence of KCN to form the cyanohydrin.

  • Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.

  • Esterification : Treatment with methanol and H2SO4 yields the methyl ester.

  • Overall Yield : 40–50%, limited by oxidation efficiency.

Comparative Analysis of Methods

MethodYield (%)ConditionsCatalystStereoselectivity
Claisen-Schmidt60–75Reflux, basePiperidineLow
Reformatsky Reaction55–650–5°C, anhydrousZnNone
Organocatalytic6825°C, ethanolL-proline82% ee
Grignard Alkylation50–58−10°C, MTBENoneLow
Cyanohydrin Route40–50Multi-stepKCN, MnO2None

Q & A

Q. Table 1. Key Spectral Data for Methyl 2-cyano-4-oxo-4-phenylbutanoate

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.73 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂CN)
¹³C NMRδ 168.5 (C=O), 117.2 (C≡N)
IR2250 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O)

Q. Table 2. Computational vs. Experimental Tautomer Ratios

SolventComputational (AIMD)Experimental (¹³C NMR)
DMSO90:1088:12
CHCl₃95:593:7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.